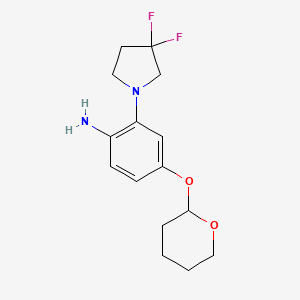
2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidine ring substituted with two fluorine atoms and an aniline moiety connected via a tetrahydropyran-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized and subsequently difluorinated using reagents such as diethylaminosulfur trifluoride.
Attachment of the Aniline Moiety: The difluoropyrrolidine intermediate is then reacted with an aniline derivative under conditions that facilitate nucleophilic substitution.
Introduction of the Tetrahydropyran-2-yloxy Group: The final step involves the protection of the aniline nitrogen with a tetrahydropyran-2-yloxy group, typically using tetrahydropyranyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the aniline and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted anilines.
Applications De Recherche Scientifique
2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Industrial Chemistry: Employed in the synthesis of advanced materials and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety is known to enhance binding affinity and specificity, while the tetrahydropyran-2-yloxy group provides stability and solubility. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,3-Difluoropyrrolidin-1-yl)-4-methoxyaniline: Similar structure but with a methoxy group instead of tetrahydropyran-2-yloxy.
2-(3,3-Difluoropyrrolidin-1-yl)-4-hydroxyaniline: Contains a hydroxy group instead of tetrahydropyran-2-yloxy.
Uniqueness
2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline is unique due to the presence of the tetrahydropyran-2-yloxy group, which imparts distinct physicochemical properties, such as increased solubility and stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H20F2N2O2 |
|---|---|
Poids moléculaire |
298.33 g/mol |
Nom IUPAC |
2-(3,3-difluoropyrrolidin-1-yl)-4-(oxan-2-yloxy)aniline |
InChI |
InChI=1S/C15H20F2N2O2/c16-15(17)6-7-19(10-15)13-9-11(4-5-12(13)18)21-14-3-1-2-8-20-14/h4-5,9,14H,1-3,6-8,10,18H2 |
Clé InChI |
VJODXYQIZBQEHV-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OC2=CC(=C(C=C2)N)N3CCC(C3)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


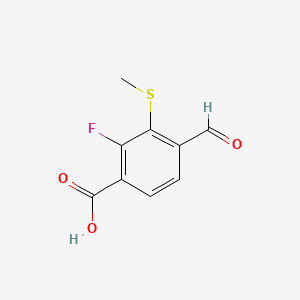
![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)

![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)

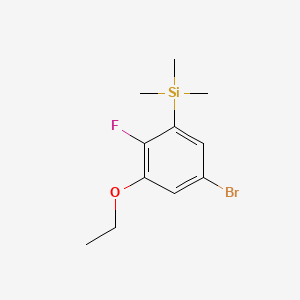
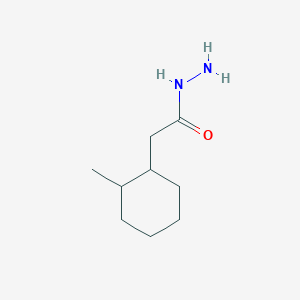


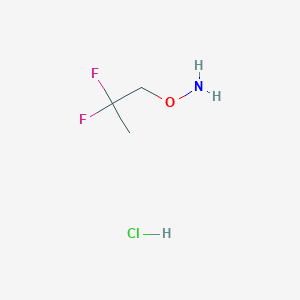

amine](/img/structure/B14768872.png)
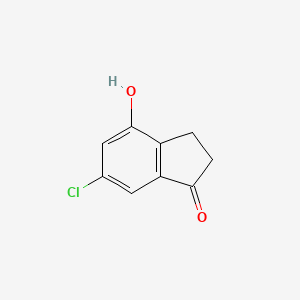
![8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14768875.png)
